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Compound of Interest

Compound Name: 1-Iodopropane-d7

Cat. No.: B108268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of 1-Iodopropane-d7
(CD₃CD₂CD₂I), a deuterated analog of 1-iodopropane. This isotopically labeled compound

serves as a valuable tool in various scientific disciplines, particularly as an internal standard in

mass spectrometry-based quantitative analysis and in mechanistic studies of chemical

reactions. This document provides a comprehensive overview of its properties, a detailed

experimental protocol for its synthesis, and relevant analytical data.

Physicochemical Properties
1-Iodopropane-d7 is a colorless to light yellow liquid. Its physical and chemical properties are

summarized in the table below, with data compiled from various chemical suppliers and

databases.[1]
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Property Value

Chemical Formula C₃D₇I

Molecular Weight 177.04 g/mol

CAS Number 59012-23-6[1]

Density 1.820 g/mL at 25 °C

Boiling Point 101-102 °C

Melting Point -101 °C

Isotopic Purity ≥98 atom % D

Chemical Purity ≥99% (CP)

Synthesis of 1-Iodopropane-d7
The synthesis of 1-Iodopropane-d7 is typically achieved through a nucleophilic substitution

reaction, starting from a deuterated propanol precursor. The most common and effective

method involves the iodination of 1-Propanol-d8 (CD₃CD₂CD₂OD) using a phosphine-based

iodinating agent, such as the reagent generated in situ from triphenylphosphine and iodine.

This method is analogous to the well-established procedure for the synthesis of non-deuterated

alkyl iodides.

Reaction Scheme
The overall chemical transformation is as follows:
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Reactants
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Caption: General reaction scheme for the synthesis of 1-Iodopropane-d7.

Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of 1-
Iodopropane-d7.

Materials:

1-Propanol-d8 (CD₃CD₂CD₂OD)

Triphenylphosphine (PPh₃)

Iodine (I₂)

Dichloromethane (CH₂Cl₂), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux

condenser is charged with triphenylphosphine and anhydrous dichloromethane under an

inert atmosphere (e.g., argon or nitrogen).

Addition of Iodine: The flask is cooled in an ice bath, and iodine is added portion-wise to the

stirred solution. The mixture is stirred until the iodine has completely dissolved, resulting in a

dark-colored solution.

Addition of Deuterated Alcohol: A solution of 1-Propanol-d8 in anhydrous dichloromethane is

added dropwise to the reaction mixture at 0 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux. The progress of the reaction can be monitored by

thin-layer chromatography (TLC) or gas chromatography (GC).

Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The

reaction is quenched by the slow addition of water. The organic layer is separated and

washed successively with saturated aqueous sodium bicarbonate solution, saturated

aqueous sodium thiosulfate solution (to remove unreacted iodine), and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

Purification: The crude product is purified by fractional distillation to yield pure 1-
Iodopropane-d7.

Experimental Workflow
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Synthesis and Purification Workflow

Reaction Setup:
PPh₃ + CH₂Cl₂ under N₂

Add I₂ at 0 °C

Add 1-Propanol-d8 in CH₂Cl₂ at 0 °C

Reflux Reaction Mixture

Reaction Workup:
Quench with H₂O, Wash with NaHCO₃, Na₂S₂O₃, Brine

Dry Organic Layer (MgSO₄)

Concentrate in vacuo

Fractional Distillation

Pure 1-Iodopropane-d7

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis and purification of 1-Iodopropane-d7.
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Analytical Data
The successful synthesis of 1-Iodopropane-d7 is confirmed by spectroscopic analysis. The

following table summarizes the expected analytical data.

Analytical Technique Expected Results

¹H NMR

The absence of signals in the proton NMR

spectrum confirms the high isotopic purity of the

deuterated compound. Residual proton signals,

if present, would appear as multiplets at

approximately 3.18 ppm (α-methylene), 1.85

ppm (β-methylene), and 1.02 ppm (γ-methyl) in

the non-deuterated analogue.

²H NMR

The deuterium NMR spectrum will show signals

corresponding to the deuterium atoms at the α,

β, and γ positions, confirming the location of the

isotopic labels.

¹³C NMR

The carbon-13 NMR spectrum will show

characteristic signals for the three carbon

atoms, with the C-D coupling patterns

confirming deuteration. Expected chemical shifts

are approximately 10.5 ppm (C-I), 26.9 ppm

(central carbon), and 15.8 ppm (terminal

methyl).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion

peak (M⁺) at m/z 177, corresponding to the

mass of C₃D₇I. The fragmentation pattern will

also be indicative of the deuterated structure.

Applications
1-Iodopropane-d7 is primarily utilized as an internal standard in quantitative analytical

methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid

chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are very
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similar to the non-deuterated analyte, allowing for accurate correction of variations during

sample preparation and analysis. It also finds application in proteomics research.

Safety and Handling
1-Iodopropane-d7 is a flammable liquid and should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment, including gloves and safety glasses, should be

worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety information

before handling this compound.

Conclusion
This technical guide provides a comprehensive overview of the synthesis and preparation of 1-
Iodopropane-d7. The detailed experimental protocol and analytical data serve as a valuable

resource for researchers and scientists in various fields who require this deuterated compound

for their studies. The use of 1-Iodopropane-d7 as an internal standard is crucial for achieving

high accuracy and precision in quantitative mass spectrometry, a cornerstone of modern drug

development and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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